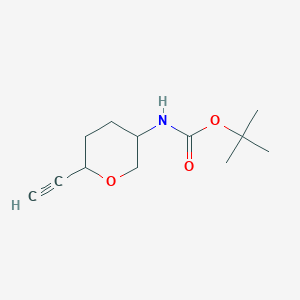
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane is a chiral compound with significant potential in various fields of scientific research. The compound’s structure includes a tetrahydropyran ring, an amino group, and a Boc (tert-butoxycarbonyl) protecting group, which makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane typically involves multiple steps, starting from readily available starting materials. One common method includes the following steps:
Boc Protection: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
Catalytic Hydrogenation: The protected intermediate undergoes catalytic hydrogenation to reduce any double bonds.
Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The tetrahydropyran ring can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydropyran derivatives.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane involves its interaction with specific molecular targets. The compound’s ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The Boc protecting group ensures the stability of the amino group during these reactions, allowing for controlled reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,6S)-6-Hydroxylasiodiplodin: A compound with similar stereochemistry but different functional groups.
(3R,6S)-3-Amino-6-methylpiperidine: Another chiral amine with a different ring structure.
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one: A compound used in the synthesis of CGRP receptor antagonists.
Uniqueness
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane is unique due to its combination of a tetrahydropyran ring, an ethynyl group, and a Boc-protected amino group. This combination provides a versatile platform for various chemical transformations and applications in different fields of research.
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
tert-butyl N-(6-ethynyloxan-3-yl)carbamate |
InChI |
InChI=1S/C12H19NO3/c1-5-10-7-6-9(8-15-10)13-11(14)16-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14) |
Clé InChI |
MHWXWINFGYHRDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(OC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















